5,6-Dichloro-2-methyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
5,6-Dichloro-2-methylisoindoline-1,3-dione is a chemical compound characterized by the presence of two chlorine atoms and a methyl group attached to an isoindoline-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-methylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be catalyzed by various reagents, including acids and bases, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 5,6-Dichloro-2-methylisoindoline-1,3-dione may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production. The use of automated systems and advanced analytical techniques ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline-1,3-dione core.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-dione compounds .
Scientific Research Applications
5,6-Dichloro-2-methylisoindoline-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dichloro-2-methylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:
- 5,6-Dichloroisoindoline-1,3-dione
- 2-Methylisoindoline-1,3-dione
- 5,6-Dichloro-2-ethylisoindoline-1,3-dione
Uniqueness
What sets 5,6-Dichloro-2-methylisoindoline-1,3-dione apart from its similar compounds is the specific combination of chlorine and methyl groups attached to the isoindoline-1,3-dione core.
Properties
CAS No. |
86611-81-6 |
---|---|
Molecular Formula |
C9H5Cl2NO2 |
Molecular Weight |
230.04 g/mol |
IUPAC Name |
5,6-dichloro-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H5Cl2NO2/c1-12-8(13)4-2-6(10)7(11)3-5(4)9(12)14/h2-3H,1H3 |
InChI Key |
AJEVMYBLVGAQPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Origin of Product |
United States |
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